N,N-dibenzyl-2-methylfuran-3-carboxamide
Description
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-16-19(12-13-23-16)20(22)21(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 |
InChI Key |
RPLMULVYHVTVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Furan Ring
The furan core is commonly synthesized via the Paal-Knorr cyclization , which involves cyclodehydration of 1,4-diketones or their equivalents. For 2-methylfuran-3-carboxylic acid derivatives, a modified approach employs 3-keto esters as precursors. For example, ethyl 3-keto-2-methylpent-4-enoate undergoes acid-catalyzed cyclization to yield ethyl 2-methylfuran-3-carboxylate. Alternative methods include transition-metal-catalyzed cyclizations , though these are less frequently reported due to cost constraints.
Key Reaction Conditions:
-
Catalyst : p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).
-
Solvent : Toluene or dichloromethane.
-
Temperature : 80–100°C for 6–12 hours.
Introduction of the Carboxamide Group
The carboxylate ester intermediate is converted to the carboxamide via ammonolysis or transamidation . A patent-pending method describes the use of formamide and sodium methoxide in N-methylpyrrolidone (NMP) to achieve this transformation. For instance, ethyl 2-methylfuran-3-carboxylate reacts with excess formamide under basic conditions to yield 2-methylfuran-3-carboxamide.
Alternative approach : Activation of the carboxylic acid to its acyl chloride (using thionyl chloride) followed by reaction with dibenzylamine. This method offers higher yields (75–85%) but requires stringent moisture control.
N,N-Dibenzylation
The final step involves introducing two benzyl groups to the amide nitrogen. This is achieved via alkylation of the primary amide with benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate.
Optimization Notes :
-
Solvent : Dimethylformamide (DMF) enhances reaction efficiency.
-
Temperature : 60–80°C for 8–16 hours.
-
Stoichiometry : A 2.5:1 molar ratio of benzyl bromide to amide ensures complete dialkylation.
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction kinetics and yield. Polar aprotic solvents like NMP and DMF facilitate amidation and alkylation by stabilizing ionic intermediates. A comparative study reveals:
| Solvent | Reaction Yield (%) | Purity (%) |
|---|---|---|
| NMP | 92 | 98 |
| DMF | 88 | 95 |
| THF | 65 | 85 |
Catalytic Systems
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkylation reactions improves interfacial interactions, reducing reaction time by 30%. Similarly, microwave-assisted synthesis shortens cyclization steps to 2–3 hours with comparable yields.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for furan cyclization to minimize exothermic risks. Key industrial parameters include:
-
Feedstock : Ethyl acetoacetate and allyl bromide for diketone synthesis.
-
Waste Management : Recycling of solvents (e.g., toluene via distillation).
-
Quality Control : In-line HPLC monitoring ensures intermediate purity >95%.
A patented industrial protocol highlights the use of methanol-water mixtures for crystallization, achieving >99% purity in the final product.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
-
NMR Spectroscopy : NMR confirms benzyl group integration (δ 4.8–5.2 ppm, singlet) and furan protons (δ 6.2–7.0 ppm).
-
HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5%).
-
Mass Spectrometry : ESI-MS ([M+H]⁺ = 336.16) validates molecular weight.
Comparative Analysis of Methodologies
| Parameter | Acyl Chloride Route | Transamidation Route |
|---|---|---|
| Yield (%) | 85 | 78 |
| Reaction Time (h) | 6 | 12 |
| Scalability | Moderate | High |
| Cost | High | Low |
The transamidation route, while slower, is preferred industrially due to lower reagent costs and compatibility with continuous processing .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-methylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-dibenzyl-2-methylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-methylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Substituent Effects on Amide Nitrogen
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features a hydroxyl-containing substituent, forming an N,O-bidentate directing group. The hydroxyl group also introduces polarity, reducing lipophilicity compared to the dibenzyl derivative .
Core Heterocyclic Ring Modifications
- Benzofuran Derivatives () : The compound N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide contains a benzofuran core fused with a benzene ring. This enhances aromatic stacking interactions but may reduce solubility. The sulfone group in this compound increases polarity, contrasting with the methyl group in the target compound .
- Furan-Pyridine Hybrids (): Compounds like 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide feature fused furan-pyridine rings.
Heterocyclic Substituent Variations
- Thiophene and Benzo[d][1,3]dioxole Derivatives () : The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide includes thiophene and dioxole moieties. These groups may enhance metabolic stability or modulate electronic effects compared to the methyl-substituted furan in the target compound .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the key synthetic routes for preparing N,N-dibenzyl-2-methylfuran-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Amide Bond Formation : Reacting 2-methylfuran-3-carboxylic acid with dibenzylamine using coupling agents like EDCl/HOBt or DCC/DMAP.
Functional Group Protection : Benzyl groups are introduced via alkylation or nucleophilic substitution to stabilize reactive intermediates.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the final product.
Q. Key Considerations :
- Reaction yields (60–85%) depend on solvent choice (DMF, THF) and temperature control (0–25°C).
- Side reactions (e.g., over-alkylation) can occur if stoichiometry is not tightly regulated .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDCl, HOBt, DMF, 0°C | 70 | 92% |
| 2 | BnBr, K₂CO₃, THF, reflux | 65 | 88% |
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, furan protons at δ 6.2–7.0 ppm) and carbonyl carbons (δ 165–170 ppm).
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉NO₂: 306.1489).
- X-ray Crystallography : Resolves 3D conformation if single crystals are obtained (e.g., dihedral angles between benzyl and furan rings) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on binding affinity (ΔG values).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding).
- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., furan ring susceptibility to oxidation) .
Q. Example Data :
| Target Protein | Predicted ΔG (kcal/mol) | Binding Site Residues |
|---|---|---|
| CYP3A4 | -8.2 | Phe215, Arg372 |
| COX-2 | -7.5 | Tyr385, Ser530 |
Q. How can contradictions in reported biological activities of structurally similar compounds guide research on this compound?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., apoptosis assays) to identify outliers.
- Structural Analogues : Evaluate substituent effects (e.g., replacing methyl with ethyl groups in the furan ring alters cytotoxicity by 2–3 orders of magnitude).
- Mechanistic Studies : Use knock-out cell lines to isolate pathways (e.g., caspase-3 activation vs. ROS generation) .
Q. Example Contradiction :
- Compound A (methyl substituent) shows IC₅₀ = 10 µM in Study X but 50 µM in Study Y.
- Resolution : Differences in cell culture media (e.g., serum concentration) may modulate bioavailability .
Q. What strategies optimize solubility and stability for in vivo studies of this compound?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Modify pH (e.g., salt formation with HCl for aqueous buffers).
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Protect from light if furan rings are photosensitive .
Q. Example Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dark | <5% | None |
| 40°C, 75% RH | 15% | Oxidized furan |
Q. How do stereochemical factors influence the biological activity of this compound?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol).
- Activity Comparison : Test isolated enantiomers in assays (e.g., (R)-enantiomer may show 10x higher kinase inhibition than (S)-form).
- Molecular Dynamics : Simulate enantiomer binding to receptors to rationalize activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
